3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol
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Overview
Description
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzyl alcohol precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: 3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde or 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Chloro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol
- 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups on the benzyl alcohol structure. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H5BrClF3O |
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Molecular Weight |
289.47 g/mol |
IUPAC Name |
[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2 |
InChI Key |
WDPOONYOKBNYSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)Br)C(F)(F)F |
Origin of Product |
United States |
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